molecular formula C16H22N4O3 B11529817 (3E)-N-ethyl-3-{[[(4-ethylphenyl)amino](oxo)acetyl]hydrazono}butanamide

(3E)-N-ethyl-3-{[[(4-ethylphenyl)amino](oxo)acetyl]hydrazono}butanamide

Cat. No.: B11529817
M. Wt: 318.37 g/mol
InChI Key: KATUVQAGJGACAU-YBFXNURJSA-N
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Description

(3E)-N-ethyl-3-{[(4-ethylphenyl)aminoacetyl]hydrazono}butanamide is a synthetic organic compound characterized by its unique structure, which includes an ethyl group, a phenyl ring, and a hydrazono functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-ethyl-3-{[(4-ethylphenyl)aminoacetyl]hydrazono}butanamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-ethylphenylhydrazine with an appropriate acylating agent, such as ethyl acetoacetate, under acidic or basic conditions to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated using an acyl chloride or anhydride to introduce the oxoacetyl group.

    Final Coupling: The final step involves coupling the acylated hydrazone with N-ethylbutanamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-ethyl-3-{[(4-ethylphenyl)aminoacetyl]hydrazono}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the hydrazono group, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl or hydrazono derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-ethyl-3-{[(4-ethylphenyl)aminoacetyl]hydrazono}butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicinal chemistry, (3E)-N-ethyl-3-{[(4-ethylphenyl)aminoacetyl]hydrazono}butanamide is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-N-ethyl-3-{[(4-ethylphenyl)aminoacetyl]hydrazono}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group may form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-ethyl-3-{[(4-ethylphenyl)aminoacetyl]hydrazono}butanamide is unique due to its specific substitution pattern and the presence of the ethyl group on both the phenyl ring and the butanamide moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

N'-[(E)-[4-(ethylamino)-4-oxobutan-2-ylidene]amino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C16H22N4O3/c1-4-12-6-8-13(9-7-12)18-15(22)16(23)20-19-11(3)10-14(21)17-5-2/h6-9H,4-5,10H2,1-3H3,(H,17,21)(H,18,22)(H,20,23)/b19-11+

InChI Key

KATUVQAGJGACAU-YBFXNURJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NCC

Origin of Product

United States

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